molecular formula C27H44O B1436304 4-Cholesten-3-one-4-13C CAS No. 68165-57-1

4-Cholesten-3-one-4-13C

Cat. No. B1436304
CAS RN: 68165-57-1
M. Wt: 385.6 g/mol
InChI Key: NYOXRYYXRWJDKP-HLMQNULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cholesten-3-one-4-13C is a labelled analogue of 4-Cholesten-3-one, which is an intestinal metabolite of Cholesterol . It has an anti-obesity effect on animals . It is an off-white solid and its molecular formula is C26 [13C]H44O .


Synthesis Analysis

4-Cholesten-3-one treatment decreased mRNA expression of different enzymes including ACC1, FASN, SCD1, and HMGCR . It also increased the expression of ABCG1 and ABCA1 .


Molecular Structure Analysis

The molecular weight of this compound is 385.65 . Its IUPAC name is (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one-4-13C .


Chemical Reactions Analysis

Cholesterol oxidase (COX) is a flavoenzyme that catalyzes the oxidation of 3β-hydroxysteroids with oxygen and the isomerization of the intermediate, Δ5(6)-ene-3-ketosteroid (cholest-5-en-3-one), to produce Δ3(4)-ene-3-ketosteroid (cholest-4-en-3-one) and hydrogen peroxide .


Physical And Chemical Properties Analysis

This compound is slightly soluble in Chloroform, Ethyl Acetate, Methanol . It should be stored at -20°C .

Scientific Research Applications

Enzymatic Production and Disease Inhibition

  • Enzymatic Production : 4-Cholesten-3-one (4-CHN) can be biologically converted from cholesterol using cholesterol oxidase from Bacillus cereus strain KAVK5. This process is significant in medicine due to the various applications of 4-CHN (Vasanthakumar & Kuppusamy, 2022).
  • Inhibition of Disease-Associated Proteins : 4-CHN exhibits potential in inhibiting proteins associated with obesity, diabetes, cancer, and bactericidal disorders, suggesting its therapeutic applications (Vasanthakumar & Kuppusamy, 2022).

Cell Membrane Effects and Cancer Research

  • Membrane Partitioning : Cholestenone, a derivative of 4-CHN, is found to reduce membrane order, flip-flop faster, and desorb more readily from membranes than cholesterol, impacting cellular behavior (Neuvonen et al., 2014).
  • Impact on Cancer Cells : In lung adenocarcinoma, low-dose 4-CHN significantly restrains cell migration and invasion, suggesting a potential role in cancer treatment (Ma et al., 2016).

Metabolic and Anti-Obesity Effects

  • Anti-Obesity Effects : Cholest-4-en-3-one, a metabolite of 4-CHN, has been observed to inhibit body weight gain and fat accumulation in animals, indicating its potential in managing obesity (Suzuki et al., 1998; Suzuki, 1993).

Neurological Applications

  • Promoting Neural Differentiation : (+)4-Cholesten-3-one promotes the differentiation of neural stem cells into dopaminergic neurons, which could be significant in treating neurodegenerative diseases (Ye et al., 2020).

Miscellaneous Applications

  • Sterol Metabolism Studies : 4-CHN is used in research to understand sterol metabolism, providing insights into biochemical pathways involving cholesterol and its derivatives (Teng & Smith, 1976; Molnár et al., 1993; Smith & Brooks, 1977).
  • Assaying Cholesterol in Cells : A method for assaying cellular cholesterol uses 4-CHN as a conversion product in high-pressure liquid chromatography, demonstrating its utility in biochemical assays (Hayashi et al., 1996).

Mechanism of Action

Target of Action

The primary targets of 4-Cholesten-3-one-4-13C are enzymes involved in lipid metabolism and cholesterol transporters . It has been found to decrease the mRNA expression of enzymes such as ACC1, FASN, SCD1, and HMGCR, which are involved in lipogenesis and cholesterol synthesis . Additionally, this compound increases the expression of ABCG1 and ABCA1, transporters involved in cholesterol efflux .

Mode of Action

This compound interacts with its targets by altering lipid metabolism and membrane raft integrity . It reduces lipogenesis and enhances LXR-dependent cholesterol transporters . This compound is highly mobile in membranes and influences cholesterol flip-flop and efflux .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It decreases the expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR . It also enhances the expression of ABCG1 and ABCA1, transporters involved in cholesterol efflux . These changes disrupt the integrity of membrane rafts, which are plasma membrane microdomains enriched in cholesterol and sphingolipids .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its production and purification. It is produced directly from cholesterol oxidase (COD) using an aqueous/organic two-phase system . This process simplifies and accelerates the production, benefiting the subsequent separation and purification process .

Result of Action

The action of this compound results in decreased cell viability and migration capacity . It disrupts membrane rafts, which serve as platforms for signaling regulation in cancer cells . This disruption is due to the alteration of LXR-dependent lipid metabolism without increasing lipogenesis . The compound exerts promising antitumor activity by altering lipid metabolism in breast cancer cells .

Action Environment

The action of this compound is influenced by environmental factors. The bioconversion of cholesterol into this compound most likely takes place at the interface of the aqueous/organic biphasic system . The compound is water-soluble and may spread in water systems . It is also known to be highly mobile in membranes, influencing cholesterol flip-flop and efflux .

Safety and Hazards

It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling 4-Cholesten-3-one-4-13C . It should be stored in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

4-Cholesten-3-one could be a potential candidate for anti-metastasis of lung adenocarcinoma . It exerts promising antitumor activity by altering LXR-dependent lipid metabolism in breast cancer cells without increasing lipogenesis .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i17+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOXRYYXRWJDKP-HLMQNULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH]C(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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